Cas no 947170-99-2 (Benzyl N-(4-bromophenyl)-N-methylcarbamate)
Benzyl N-(4-bromophenyl)-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- BENZYL N-(4-BROMOPHENYL)-N-METHYLCARBAMATE
- Benzyl N-(4-bromophenyl)-N-methylcarbamate
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- Inchi: 1S/C15H14BrNO2/c1-17(14-9-7-13(16)8-10-14)15(18)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
- InChI Key: NXESLFSLVQXTFR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N(C)C(=O)OCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 284
- XLogP3: 4.4
- Topological Polar Surface Area: 29.5
Benzyl N-(4-bromophenyl)-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6271380-0.05g |
benzyl N-(4-bromophenyl)-N-methylcarbamate |
947170-99-2 | 0.05g |
$1020.0 | 2023-05-25 | ||
| Enamine | EN300-6271380-0.1g |
benzyl N-(4-bromophenyl)-N-methylcarbamate |
947170-99-2 | 0.1g |
$1068.0 | 2023-05-25 | ||
| Enamine | EN300-6271380-0.25g |
benzyl N-(4-bromophenyl)-N-methylcarbamate |
947170-99-2 | 0.25g |
$1117.0 | 2023-05-25 | ||
| Enamine | EN300-6271380-0.5g |
benzyl N-(4-bromophenyl)-N-methylcarbamate |
947170-99-2 | 0.5g |
$1165.0 | 2023-05-25 | ||
| Enamine | EN300-6271380-1.0g |
benzyl N-(4-bromophenyl)-N-methylcarbamate |
947170-99-2 | 1g |
$1214.0 | 2023-05-25 | ||
| Enamine | EN300-6271380-2.5g |
benzyl N-(4-bromophenyl)-N-methylcarbamate |
947170-99-2 | 2.5g |
$2379.0 | 2023-05-25 | ||
| Enamine | EN300-6271380-5.0g |
benzyl N-(4-bromophenyl)-N-methylcarbamate |
947170-99-2 | 5g |
$3520.0 | 2023-05-25 | ||
| Enamine | EN300-6271380-10.0g |
benzyl N-(4-bromophenyl)-N-methylcarbamate |
947170-99-2 | 10g |
$5221.0 | 2023-05-25 | ||
| A2B Chem LLC | AI63540-1g |
benzyl N-(4-bromophenyl)-N-methylcarbamate |
947170-99-2 | 96% | 1g |
$187.00 | 2024-07-18 | |
| A2B Chem LLC | AI63540-5g |
benzyl N-(4-bromophenyl)-N-methylcarbamate |
947170-99-2 | 96% | 5g |
$532.00 | 2024-07-18 |
Benzyl N-(4-bromophenyl)-N-methylcarbamate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Benzyl N-(4-bromophenyl)-N-methylcarbamate
Benzyl N-(4-bromophenyl)-N-methylcarbamate (CAS No. 947170-99-2): A Comprehensive Overview
Benzyl N-(4-bromophenyl)-N-methylcarbamate, identified by its Chemical Abstracts Service (CAS) number 947170-99-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This carbamate derivative has garnered attention due to its versatile structural features and potential applications in medicinal chemistry. The presence of both a benzyl group and a brominated phenyl ring in its molecular framework endows it with unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The compound's structure, characterized by a central carbamate linkage between a benzyl moiety and a methyl-substituted nitrogen atom attached to a 4-bromophenyl group, suggests potential utility in the development of novel pharmacophores. The bromine atom on the phenyl ring is particularly noteworthy, as it serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active compounds.
In recent years, there has been a surge in research focused on developing new carbamate-based drugs due to their broad spectrum of biological activities. Carbamates have been explored for their roles as kinase inhibitors, protease inhibitors, and even as intermediates in the synthesis of antiviral agents. The specific arrangement of atoms in Benzyl N-(4-bromophenyl)-N-methylcarbamate positions it as a promising candidate for such applications. For instance, the interaction between the carbamate group and biological targets can be fine-tuned by modifying the substituents on the benzyl and phenyl rings.
One of the most compelling aspects of this compound is its potential use in fragment-based drug design. Fragment-based approaches involve identifying small molecular fragments that exhibit high affinity for biological targets and then combining these fragments to create more potent drugs. The structural features of Benzyl N-(4-bromophenyl)-N-methylcarbamate make it an ideal building block for such endeavors. Its ability to undergo facile modifications allows chemists to rapidly explore different structural motifs and identify lead compounds with desired pharmacological properties.
The bromine substituent on the 4-bromophenyl ring is particularly useful in this context. It not only enables cross-coupling reactions but also allows for further derivatization through halogen-metal exchange or direct metalation techniques. These methods are essential for introducing additional functional groups into the molecule, thereby expanding its chemical space and enhancing its biological activity. Recent studies have demonstrated that incorporating halogenated aromatic rings into drug candidates can improve their binding affinity and metabolic stability, making them more suitable for therapeutic use.
Another area where Benzyl N-(4-bromophenyl)-N-methylcarbamate shows promise is in the development of agrochemicals. The carbamate functional group is well-known for its role in pesticides and herbicides due to its ability to interact with biological enzymes involved in insect metabolism. By leveraging the structural diversity offered by this compound, researchers can design novel agrochemicals that are more effective against pests while being environmentally friendly.
The synthesis of Benzyl N-(4-bromophenyl)-N-methylcarbamate typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the reaction of 4-bromobenzoyl chloride with benzylamine followed by treatment with methyl carbamate under basic conditions. This method takes advantage of the reactivity of acyl chlorides and amine nucleophiles to form the desired carbamate linkage. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the biaryl core if starting from aryl halides or boronic acids.
In conclusion, Benzyl N-(4-bromophenyl)-N-methylcarbamate (CAS No. 947170-99-2) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the presence of both benzyl and brominated phenyl groups, make it a valuable intermediate for constructing complex molecules via cross-coupling reactions and other synthetic methodologies. As research continues to uncover new applications for carbamate derivatives, compounds like this one will undoubtedly play a crucial role in the development of next-generation therapeutics.
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